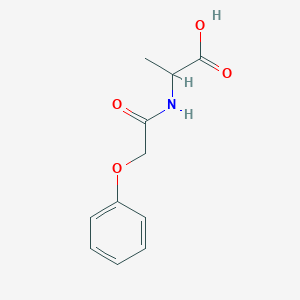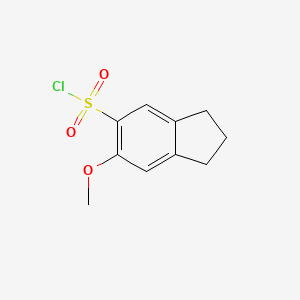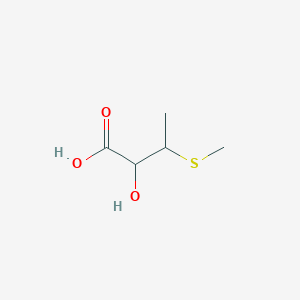
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
Descripción general
Descripción
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (DMQPA) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. DMQPA is a synthetic compound that has been used in a variety of laboratory experiments and is of particular interest due to its unique properties.
Aplicaciones Científicas De Investigación
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been studied for its potential use in a variety of scientific research applications. It has been used in laboratory experiments to study the effects of various compounds on the biochemical and physiological processes of cells. It has also been used to study the effects of environmental pollutants on the biology of organisms. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been used to study the effects of drugs on the body, and to study the effects of various drugs on the immune system.
Mecanismo De Acción
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid binds to certain proteins in the body, and this binding triggers a cascade of biochemical and physiological changes. These changes can be studied in laboratory experiments to better understand the effects of various compounds on the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid have not been extensively studied. However, it is known that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has the ability to modulate the activity of certain enzymes, hormones, and receptors. It has also been shown to have an effect on cell proliferation, apoptosis, and cell migration. Additionally, it has been shown to modulate the activity of certain transcription factors, and to affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule compound, which makes it easier to work with in laboratory experiments. However, there are also some limitations to using 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments. It is not a very potent compound, and its effects may vary depending on the conditions of the experiment. Additionally, its effects may not be easily reproducible.
Direcciones Futuras
There are several potential future directions for the use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in scientific research. One potential direction is to study the effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid on the development and progression of diseases, such as cancer and neurodegenerative diseases. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of environmental pollutants on the biology of organisms. Finally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of various drugs on the body, and to study the effects of various drugs on the immune system.
Propiedades
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)14-7-15(13(8)18)4-3-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIHAACNFPELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



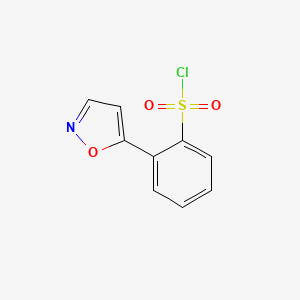
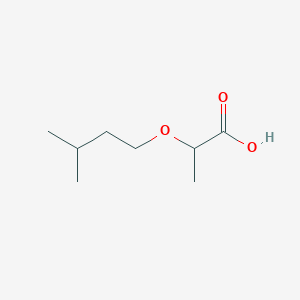
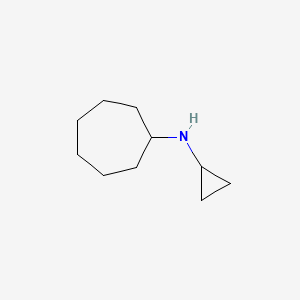
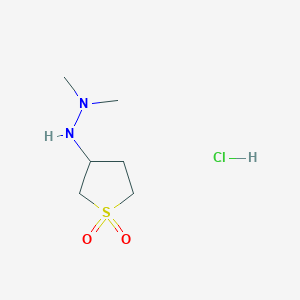

![3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3388519.png)
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)


